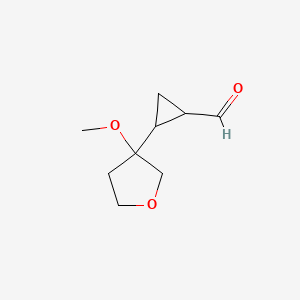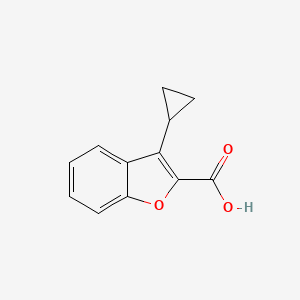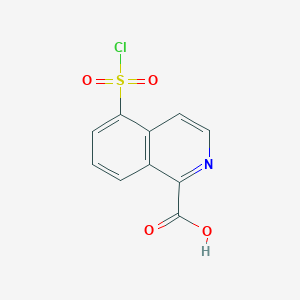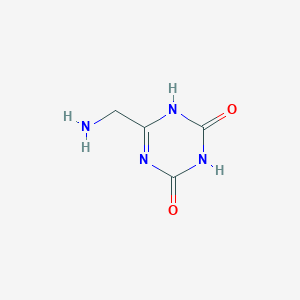
5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride is a heterocyclic organic compound that contains bromine, fluorine, and chlorine atoms It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride typically involves multi-step reactions starting from commercially available precursors
Bromination and Fluorination: The initial step involves the selective bromination and fluorination of 2-methylpyridine. This can be achieved using bromine (Br2) and a fluorinating agent such as Selectfluor under controlled conditions.
Introduction of Carbonyl Chloride Group: The final step involves the introduction of the carbonyl chloride group. This can be done using reagents like oxalyl chloride (COCl)2 in the presence of a base such as pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly used.
Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) can be used to hydrolyze the carbonyl chloride group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.
Hydrolysis Product: The corresponding carboxylic acid is formed upon hydrolysis.
Applications De Recherche Scientifique
5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Materials Science: It can be used in the development of novel materials with specific properties, such as liquid crystals or polymers.
Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate enzyme activities or receptor interactions.
Mécanisme D'action
The mechanism of action of 5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in their activity or function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-fluoro-3-methylpyridine: Similar structure but lacks the carbonyl chloride group.
6-Bromo-3-fluoro-2-methylpyridine: Similar structure but with different substitution positions.
2-Methyl-5-bromo-6-fluoropyridine: Another isomer with different substitution positions.
Uniqueness
The presence of the carbonyl chloride group in 5-Bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride makes it unique compared to its similar compounds. This functional group provides additional reactivity, allowing for a wider range of chemical transformations and applications.
Propriétés
Formule moléculaire |
C7H4BrClFNO |
|---|---|
Poids moléculaire |
252.47 g/mol |
Nom IUPAC |
5-bromo-6-fluoro-2-methylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H4BrClFNO/c1-3-4(6(9)12)2-5(8)7(10)11-3/h2H,1H3 |
Clé InChI |
VIUUJRCISPISQC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1C(=O)Cl)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (3S)-4-{5-[(tert-butoxy)carbonyl]piperidin-3-yl}-3-methylpiperazine-1-carboxylate](/img/structure/B13220085.png)
![{5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol](/img/structure/B13220099.png)

![4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid](/img/structure/B13220106.png)

![2-(Chloromethyl)-5,6-bis(thiophen-2-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13220123.png)

![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid](/img/structure/B13220135.png)



![N-(2-Methoxyethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13220162.png)

![[4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B13220179.png)
